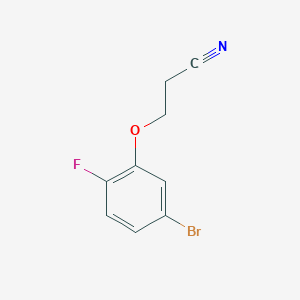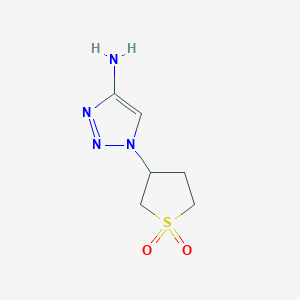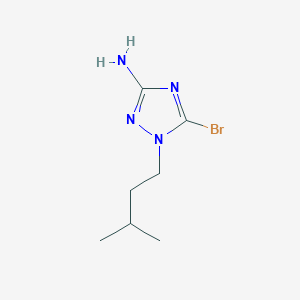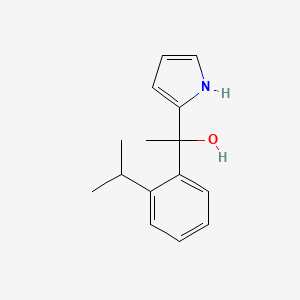
1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features both an aromatic ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropylphenyl and 1H-pyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Employing automated systems to ensure precise control over reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)methanol
- 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)propanol
Uniqueness
1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is unique due to its specific combination of an isopropyl-substituted phenyl ring and a pyrrole ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(2-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(3,17)14-9-6-10-16-14/h4-11,16-17H,1-3H3 |
InChI Key |
ASHAIWAEIQYTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)(C2=CC=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
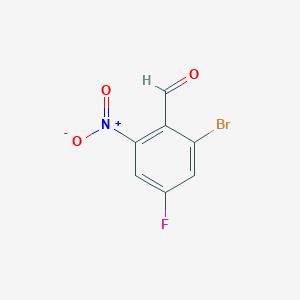
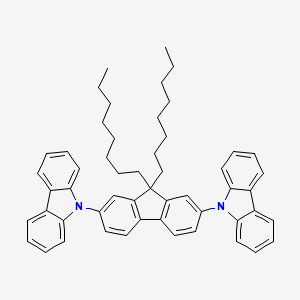
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
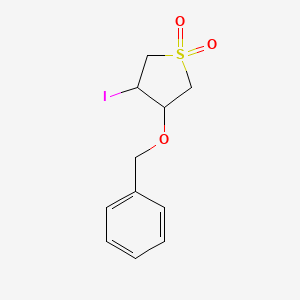
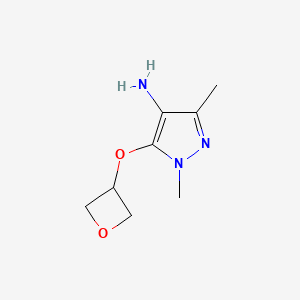
![Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
